![molecular formula C8H7N3O2 B1356388 4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione CAS No. 80708-25-4](/img/structure/B1356388.png)

4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione

Overview

Description

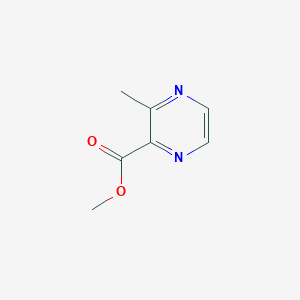

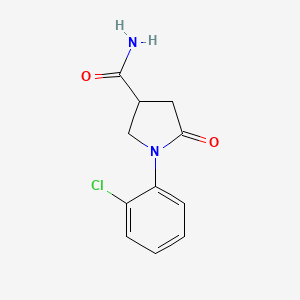

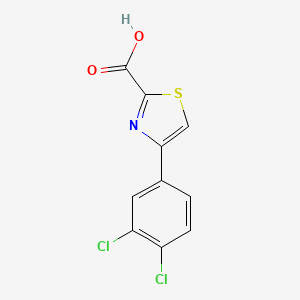

“4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione” is a chemical compound with the molecular formula C8H7N3O2 . It has a molecular weight of 177.16 . This compound is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of “4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione” and similar compounds involves various synthetic routes, including cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis

The molecular structure of “4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione” includes a pyrrole ring and a pyrazine ring . The InChI code for this compound is 1S/C8H7N3O2/c1-11-6-5(3-2-4-9-6)10-7(12)8(11)13/h2-4H,1H3,(H,10,12) .Physical And Chemical Properties Analysis

“4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione” is a solid compound .Scientific Research Applications

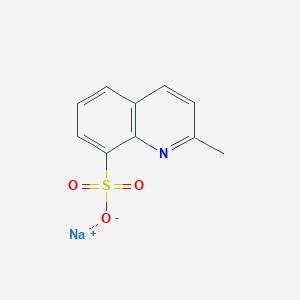

Cancer Treatment and KRAS Inhibition

4-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives have been synthesized and explored for their potential in treating cancer by acting as KRAS covalent inhibitors. These compounds offer a promising avenue for targeting cancer and other diseases associated with KRAS activity, providing a significant focus for ongoing oncological research (De, 2022).

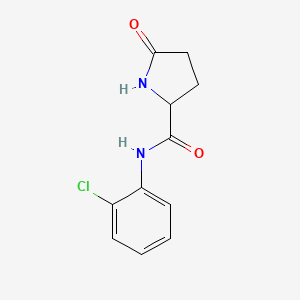

Ligands for GABA Receptor Complex

Research into derivatives of 4-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione has extended to the synthesis of compounds with potential as ligands for the γ-aminobutyric acid A/benzodiazepine receptor complex. This exploration is significant for neurological studies, particularly those focusing on the modulation of GABAergic systems (Weber, Bartsch, & Erker, 2002).

Synthesis of Bioactive Compounds

The synthesis of various bioactive compounds using 4-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione as a precursor has been reported. These studies have led to the creation of molecules with potential applications in treating diverse diseases, highlighting the versatility of this chemical scaffold in medicinal chemistry (Youssef, Azab, & Youssef, 2012).

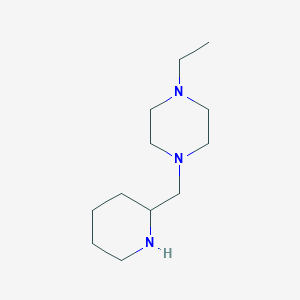

Development of Chiral Substituents

The development of chiral substituents at the nitrogen atom of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-2,3-dione derivatives represents a novel approach in the synthesis of chiral molecules. This advancement is crucial for creating drugs with specific enantiomeric properties, which can lead to medications with improved efficacy and reduced side effects (Kurkin, Bukhryakov, & Yurovskaya, 2009).

Analgesic Potential

Investigations into the analgesic potential of 4-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives have revealed their effectiveness as d-amino acid oxidase inhibitors. This research provides a new class of compounds that could be used in the treatment of chronic pain and morphine analgesic tolerance, offering a potential breakthrough in pain management (Xie et al., 2016).

Mechanism of Action

Mode of Action

Some pyrrolopyrazine derivatives, which include similar structures, have been found to exhibit various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . The specific interactions between 4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione and its targets that result in these effects are currently unknown and require further investigation.

Biochemical Pathways

As mentioned, compounds with similar structures have shown a wide range of biological activities, suggesting that they may interact with multiple pathways

Result of Action

It’s worth noting that similar compounds have demonstrated a variety of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . These effects suggest that 4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione could potentially have a broad range of molecular and cellular impacts.

properties

IUPAC Name |

4-methyl-1H-pyrido[2,3-b]pyrazine-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-11-6-5(3-2-4-9-6)10-7(12)8(11)13/h2-4H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLHZGZKFJLIDJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=N2)NC(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00526174 | |

| Record name | 4-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00526174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80708-25-4 | |

| Record name | 4-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00526174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(Methylsulfanyl)ethyl]piperazine](/img/structure/B1356306.png)

![5-[2-(3,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356368.png)

![5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356370.png)